

comparative study of the Bronsted acidity of different hydrogen sulfate ionic liquids

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Compound of Interest

Compound Name: Hydrogen sulfate

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A Comparative Analysis of the Brønsted Acidity of Hydrogen Sulfate Ionic Liquids

The Brønsted acidity of ionic liquids (ILs) is a critical parameter influencing their application in various chemical processes, particularly in catalysis. Among the diverse range of ILs, those incorporating the **hydrogen sulfate** ($[\text{HSO}_4]^-$) anion are of significant interest due to their potential for strong Brønsted acidity. This guide provides a comparative study of the Brønsted acidity of different **hydrogen sulfate** ionic liquids, supported by experimental data and detailed methodologies for its determination. The acidity is primarily quantified using the Hammett acidity function (H_0), which provides a scale for the acidity of non-aqueous systems.

Quantitative Comparison of Brønsted Acidity

The Brønsted acidity of **hydrogen sulfate** ionic liquids is significantly influenced by the nature of the cation and the presence of water. The following table summarizes the Hammett acidity function (H_0) for a range of **hydrogen sulfate** ILs. A lower H_0 value indicates a stronger Brønsted acidity.

Ionic Liquid Cation	Abbreviation	Water Content (wt %)	Hammett Acidity (H_0)	Reference
N,N-dimethyl-N-n-butylammonium	[DMBA] ⁺	20	1.62	[1][2]
N-methyl-N-n-butylammonium	[MBA] ⁺	20	Not explicitly stated, but less acidic than [BA] [HSO ₄] and [HA] [HSO ₄] and more acidic than [DMBA][HSO ₄]	[1][2]
Butylammonium	[BA] ⁺	20	≈ -0.03	[1][2]
Hexylammonium	[HA] ⁺	20	≈ -0.03	[1][2]
1-methylimidazolium	[Hmim] ⁺	Anhydrous	1.99	[1][2]
1-butyl-3-methylimidazolium	[bmim] ⁺	Anhydrous	2.08	[1][2]
N,N-dimethylbutylammonium	[DMBA] ⁺	20-30	1.64 - 1.68	[3]
1-(4-sulfonic group) butylcaprolactamium	[HSO ₃ -bCPL] ⁺	Not specified	Stronger than [HSO ₃ -bPy] [HSO ₄]	[4]
1-(4-sulfonic group) butylpyridinium	[HSO ₃ -bPy] ⁺	Not specified	Weaker than [HSO ₃ -bCPL] [HSO ₄]	[4]

Key Observations:

- Effect of Cation Substitution: For alkylammonium-based ILs, the degree of substitution on the cation plays a crucial role. Primary amine-based ILs ([BA][HSO₄] and [HA][HSO₄]) exhibit significantly higher acidity (lower H₀) compared to the tertiary amine-based [DMBA][HSO₄].
[1][2]
- Comparison with Imidazolium ILs: Alkylammonium **hydrogen sulfate** ILs, particularly those based on primary amines, are considerably more acidic than their imidazolium-based counterparts like [Hmim][HSO₄] and [bmim][HSO₄].
[1][2]
- Influence of Water: The water content in the ionic liquid can modulate its acidity. For [DMBA][HSO₄], the lowest acidity (highest H₀) was observed at a water content of 20-30 wt %.
[3]
- Functionalized Cations: The introduction of a sulfonic acid group (-SO₃H) on the cation, as seen in [HSO₃-bCPL][HSO₄], leads to strong Brønsted acidity, which is beneficial for catalytic applications.
[4]

Experimental Protocol: Determination of Hammett Acidity

The Brønsted acidity of **hydrogen sulfate** ionic liquids is commonly determined using UV-Vis spectrophotometry with a suitable Hammett indicator.
[5][6] The following protocol outlines the general procedure using 4-nitroaniline as the indicator.

1. Materials and Instruments:

- **Hydrogen Sulfate** Ionic Liquid (sample)
- 4-nitroaniline (indicator)
- Dichloromethane (DCM, anhydrous)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Rotary evaporator

2. Preparation of Indicator Stock Solution:

- Prepare a stock solution of 4-nitroaniline in anhydrous DCM at a known concentration (e.g., 1 mM).

3. Determination of the Extinction Coefficient of the Unprotonated Indicator (ϵ_0):

- Prepare a series of dilutions of the 4-nitroaniline stock solution in anhydrous DCM (e.g., 0.1 to 1 mM).
- Measure the absorbance of these solutions at the wavelength of maximum absorbance (λ_{max}) for 4-nitroaniline (around 350 nm).
- Plot a calibration curve of absorbance versus concentration. The slope of this line corresponds to the molar extinction coefficient (ϵ_0) of the unprotonated indicator.^{[3][7]}

4. Sample Preparation:

- Accurately measure a known volume of the 4-nitroaniline stock solution into a round-bottom flask.
- Remove the DCM using a rotary evaporator.
- Add a known volume (e.g., 1 mL) of the **hydrogen sulfate** ionic liquid to the flask containing the dried indicator.^[7]
- Allow the solution to equilibrate overnight to ensure complete dissolution of the indicator.^[7]

5. UV-Vis Measurement:

- Measure the absorbance of the indicator-ionic liquid solution at the λ_{max} determined in step 3. This absorbance corresponds to the concentration of the unprotonated indicator ([I]) in the ionic liquid.

6. Calculation of Hammett Acidity (H_0):

- The Hammett acidity function (H_0) is calculated using the following equation:

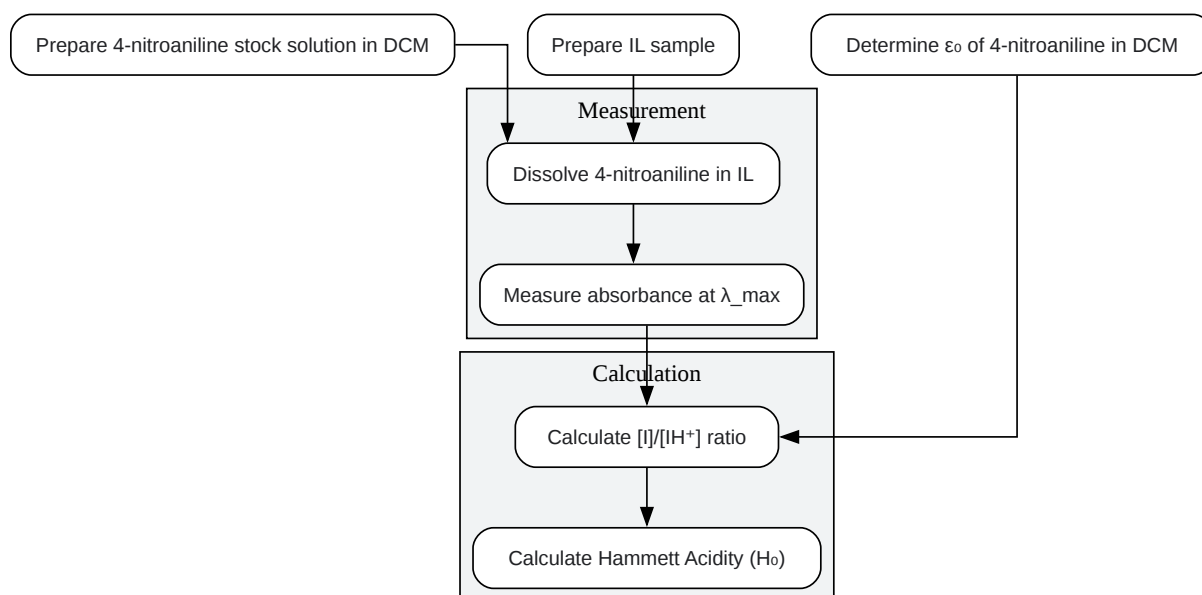
$$H_0 = pK(I)H_2O + \log([I] / [IH^+])$$

where:

- $pK(I)H_2O$ is the pK_a of the indicator in water (for 4-nitroaniline, this is approximately 1.00).
[\[3\]](#)[\[7\]](#)
- $[I]$ is the concentration of the unprotonated indicator in the ionic liquid.
- $[IH^+]$ is the concentration of the protonated indicator in the ionic liquid.
- The ratio $[I] / [IH^+]$ can be determined from the absorbance measurements.

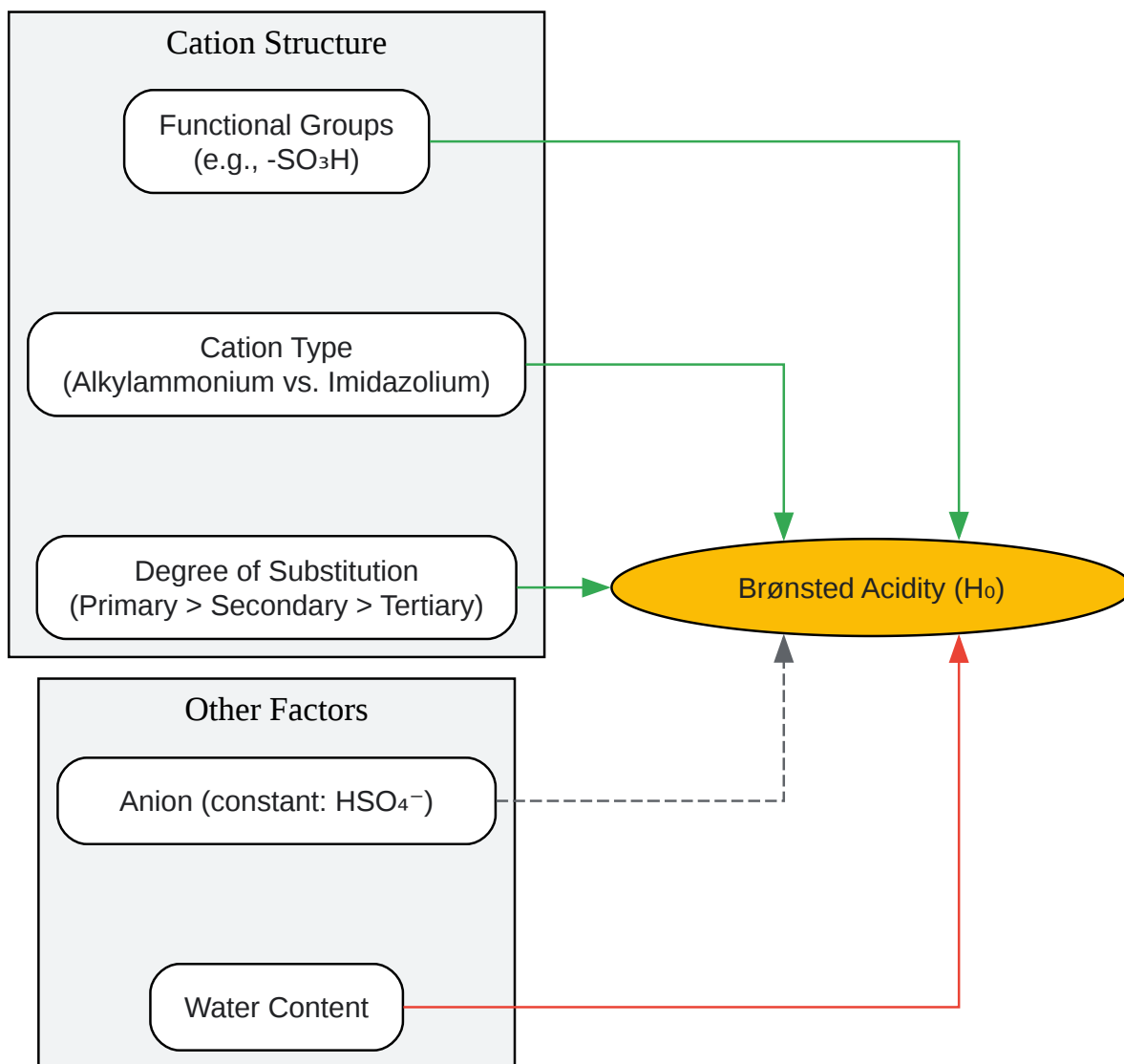
Visualizations

Below are diagrams illustrating the experimental workflow for determining Brønsted acidity and the factors that influence it.



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Experimental workflow for Hammett acidity determination.



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Factors influencing the Brønsted acidity of **hydrogen sulfate** ILs.

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